![molecular formula C10H15NO2 B2842225 [2-(Dimethoxymethyl)phenyl]methanamine CAS No. 1782436-85-4](/img/structure/B2842225.png)
[2-(Dimethoxymethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. X-ray Crystallography and DFT Studies
- Application : The Schiff base compounds related to [2-(Dimethoxymethyl)phenyl]methanamine have been studied using X-ray crystallography and density functional theory (DFT). These studies focus on the hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands, which are crucial for understanding molecular interactions in various chemical processes.
- Reference : Akerman & Chiazzari, 2014.
2. Catalyst in Transfer Hydrogenation Reactions
- Application : Compounds derived from this compound have been used in synthesizing N-heterocyclic ruthenium(II) complexes. These complexes have shown efficient catalytic activity in the transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic processes.
- Reference : Karabuğa et al., 2015.
3. Synthesis of Palladium and Platinum Complexes
- Application : Schiff base ligands, which include derivatives of this compound, have been used to synthesize new palladium (Pd)II and platinum (Pt)II complexes. These complexes have applications in anticancer research, demonstrating significant activity against various human cancerous and noncancerous cell lines.
- Reference : Mbugua et al., 2020.
4. Impurities in Benzylation Reactions
- Application : In the context of organic synthesis, a side product related to this compound has been identified as an impurity that can act as a poison in certain catalytic processes, specifically in thiourea-catalyzed glycosylations.
- Reference : Colgan et al., 2016.
5. Surface-Catalyzed Reactions
- Application : Studies on surface-catalyzed reactions involving gases and this compound derivatives have been conducted. These studies help in understanding the formation of active-site imines, which are crucial in various biochemical and industrial processes.
- Reference : Mascavage et al., 2006.
6. Synthesis of Unsymmetrical Pincer Palladacycles
- Application : Derivatives of this compound have been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state.
- Reference : Roffe et al., 2016.
7. Synthesis of Novel 1,3-Dithiolane Compound
- Application : A novel 1,3-Dithiolane compound related to this compound has been synthesized and characterized. This compound's structure and properties have potential applications in various chemical and pharmaceutical industries.
- Reference : Zhai Zhi-we, 2014.
Propiedades
IUPAC Name |
[2-(dimethoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10H,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXKLUMFSAEIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1CN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842142.png)
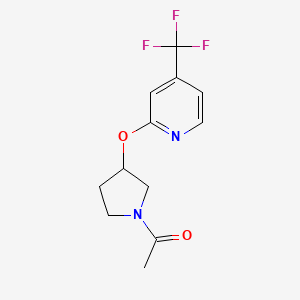
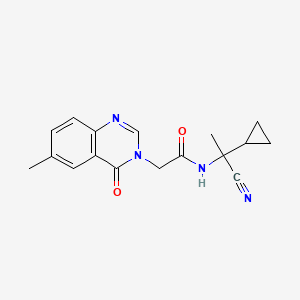
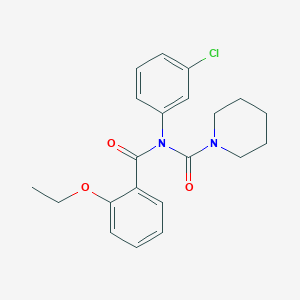
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)

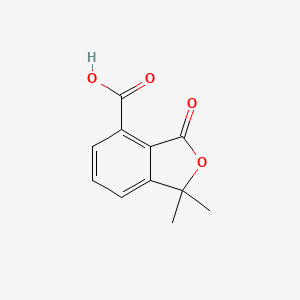

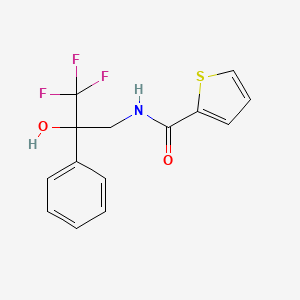
![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)


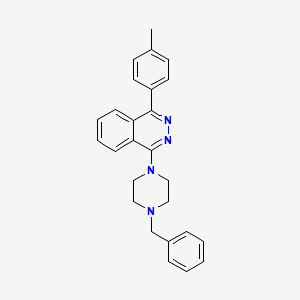
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2842165.png)
